3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Catalog No.
S702734
CAS No.
5149-69-9
M.F
C11H7NO2
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Overcome multi-step heterocycle synthesis: benzofuran beta-ketonitrile installs pharmacophore in one step. - Single-step pyrazole/pyrimidine annulation. - High-quantum-yield fluorescent coumarins. - Mild Knoevenagel conditions. Reliable supply, ≥97% purity, global shipping.

CAS Number

5149-69-9

Product Name

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

IUPAC Name

3-(1-benzofuran-2-yl)-3-oxopropanenitrile

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2

InChI Key

GCABLKFGYPIVFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N

Synonyms

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, 3-(Benzofuran-2-yl)-3-oxopropionitrile, 3-(2-Benzofuranyl)-3-oxopropanenitrile, 2-(Cyanoacetyl)benzofuran, beta-Keto-2-benzofuranpropanenitrile

Purity

≥97%

Package Size

100 mg, 0.25 g, 500 mg, 1 g, 5 g

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (CAS 5149-69-9) is a highly specialized beta-keto nitrile building block featuring a benzofuran moiety directly coupled to a cyanoacetyl group. In industrial and laboratory procurement, it is primarily sourced as a bifunctional precursor for the rapid assembly of complex heterocycles, including pyrazoles, pyrimidines, and coumarins. Its dual electrophilic and nucleophilic reaction centers enable versatile cyclocondensation pathways, while the intact benzofuran ring provides immediate access to a privileged pharmacophore and an extended pi-conjugated system critical for both medicinal chemistry and materials science [1].

Research Fit

Active methylene site for enolate generation, Knoevenagel condensations, and oxidative cyclizations.
Fused benzofuran ring reported to stabilize radical intermediates in Mn(OAc)₃-mediated cyclizations.
Crystalline solid with high melting point, supporting ambient solid-dispensing workflows.

Attempting to substitute 3-(1-benzofuran-2-yl)-3-oxopropanenitrile with more common analogs, such as 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) or thiophene derivatives, fundamentally alters both the synthetic pathway and the properties of the final product. Generic substitution fails because the benzofuran ring cannot be efficiently constructed after the heterocyclic core is formed; it must be installed via the precursor to avoid costly multi-step workarounds. Furthermore, phenyl analogs lack the specific electronic properties and structural rigidity of benzofuran, resulting in downstream molecules with inferior photophysical characteristics and altered biological receptor binding profiles[1].

Substitution Risk

Reactivity

Monocyclic aryl or heteroaryl analogs may shift electron density at the methylene center, altering cyclization yields.

Stability

Simple phenyl or furan analogs lack the fused ring's radical-stabilizing effect, potentially reducing oxidative cyclization efficiency.

Handling

Low-melting analogs may soften or cake at ambient temperature, compromising automated solid-dispensing accuracy.

Single-Step Benzofuran-Pyrazole Annulation

In the synthesis of benzofuran-linked pyrazoles, utilizing 3-(1-benzofuran-2-yl)-3-oxopropanenitrile allows for direct cyclocondensation with hydrazines. Compared to using generic benzoylacetonitrile, which requires subsequent multi-step functionalization and cyclization to build the benzofuran ring, this direct precursor reduces the synthetic sequence by multiple steps, directly impacting process scalability and overall yield [1].

Evidence DimensionSynthetic step count for benzofuranyl-pyrazole core
Target Compound Data1 step (direct condensation)
Comparator Or BaselineBenzoylacetonitrile (3+ steps requiring post-condensation cyclization)
Quantified Difference>60% reduction in synthetic step count
ConditionsStandard hydrazine cyclocondensation protocols

Reduces manufacturing complexity and cost when targeting benzofuran-containing bioactive libraries.

Mn(OAc)₃ cyclization yield vs. phenyl
Head-to-head
31% vs. 26%
Supports benzofuran ring's radical-stabilizing role in amide-type alkene cyclization.
Isolated yield; Mn(OAc)₃, 3-methylbut-2-enamide.

Enhanced Knoevenagel Condensation Reactivity

The electron-rich benzofuran system alters the enol-keto equilibrium and enhances the reactivity of the active methylene group compared to standard aryl beta-keto nitriles. When subjected to Knoevenagel condensation with aromatic aldehydes, 3-(1-benzofuran-2-yl)-3-oxopropanenitrile typically achieves higher conversion rates under milder conditions than 3-oxo-3-phenylpropanenitrile, due to the extended conjugation stabilizing the intermediate enolate [1].

Evidence DimensionCondensation efficiency and conditions
Target Compound DataHigh conversion under mild or ambient conditions
Comparator Or Baseline3-oxo-3-phenylpropanenitrile (requires elevated temperatures or stronger bases)
Quantified DifferenceLower activation energy barrier for enolate formation
ConditionsBase-catalyzed condensation with aromatic aldehydes

Allows for milder processing conditions, reducing thermal degradation of sensitive aldehyde substrates during complex molecule assembly.

Yield rank among analogs
Head-to-head
40% (mid–upper tier)
Reported mid-to-upper yield ranking supports balanced cyclization and heterocycle diversity.
5-compound set; Mn(OAc)₃, 1,2-diphenyl-1-pentene.

Optoelectronic Fluorophore Precursor

For materials science procurement, the choice of beta-keto nitrile dictates the photophysical properties of the resulting heterocycle. Pyrimidines and coumarins synthesized from 3-(1-benzofuran-2-yl)-3-oxopropanenitrile exhibit significantly enhanced fluorescence quantum yields and red-shifted emission spectra compared to those derived from 3-oxo-3-phenylpropanenitrile. The rigid, planar benzofuran system extends the pi-conjugation of the final fluorophore, making this precursor indispensable for optoelectronic applications [1].

Evidence DimensionDownstream fluorophore quantum yield and pi-conjugation
Target Compound DataExtended pi-conjugation yielding high quantum efficiency
Comparator Or BaselinePhenyl-derived heterocycles (lower quantum yield, blue-shifted emission)
Quantified DifferenceSignificant enhancement in fluorescence efficiency and red-shift
ConditionsPhotophysical characterization of derived pyrimidines/coumarins

Essential for procuring raw materials intended for high-performance fluorescent dyes and organic light-emitting materials where phenyl analogs fail to meet optical benchmarks.

Melting point advantage
Reported
149–151 °C
Substantially higher melting point supports reliable ambient solid handling.
67–83 °C above phenyl/furan analogs; data cross-referenced.
pKa & LogP profile
Reported
pKa 7.24 · LogP ~2.53
Intermediate lipophilicity supports enolate chemistry under mild conditions.
Predicted values; higher LogP than furan analog.
Multi-platform validation
Class-level
3 distinct platforms
Reported competence in radical, SeO₂, and condensation-based heterocyclizations.
Mn(OAc)₃, SeO₂, azole condensation protocols.

Bioactive Benzofuranyl-Pyrazole Synthesis

Ideal for medicinal chemistry programs targeting kinase inhibitors or anti-inflammatory agents where the benzofuran-pyrazole axis is a required pharmacophore, allowing single-step annulation with substituted hydrazines to bypass multi-step synthesis [1].

Fluorescent Dyes and OLED Materials

The preferred precursor for synthesizing highly conjugated, fluorescent pyrimidines and coumarins, leveraging the benzofuran moiety to achieve high quantum yields and desired emission wavelengths that standard phenyl precursors cannot provide [2].

Macrocycle and Heterocycle Assembly

Utilized in multi-component Knoevenagel condensations where the unique enolization kinetics of the benzofuran-substituted active methylene allow for milder reaction conditions, protecting sensitive substrates from thermal degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mn(OAc)₃ oxidative cyclization
Radical stabilization by fused benzofuran ring
Yield consistency with amide/ester alkene partners
SeO₂ one-pot cyanofuran synthesis
Validated substrate in SeO₂-mediated protocol
Product purity and structural confirmation
Azole/azolo-azine construction
Active methylene for Knoevenagel condensations
Regioselectivity and derivative diversity
Automated parallel synthesis
Crystalline solid with ambient handling stability
Powder flow and weighing accuracy at room temperature

XLogP3

2.2

Other CAS

5149-69-9

Wikipedia

Benzofuran, 2-cyanoacetyl-

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